molecular formula C8H14O2 B14238900 (3S,4S)-4-hydroxy-3-methylhept-6-enal CAS No. 501015-42-5

(3S,4S)-4-hydroxy-3-methylhept-6-enal

Katalognummer: B14238900
CAS-Nummer: 501015-42-5
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: FJOBETYWLMHEFZ-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-4-hydroxy-3-methylhept-6-enal is an organic compound with a unique structure characterized by the presence of a hydroxyl group and an aldehyde group on a heptene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-hydroxy-3-methylhept-6-enal can be achieved through several methods. One common approach involves the asymmetric synthesis using organocatalytic addition reactions. For instance, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to be effective . This method utilizes low loading (0.5 mol%) organocatalysts and hydrophobic additives to enhance catalytic performance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow principles of green chemistry to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-4-hydroxy-3-methylhept-6-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: (3S,4S)-4-hydroxy-3-methylhept-6-enoic acid.

    Reduction: (3S,4S)-4-hydroxy-3-methylhept-6-enol.

    Substitution: (3S,4S)-4-chloro-3-methylhept-6-enal.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-4-hydroxy-3-methylhept-6-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which (3S,4S)-4-hydroxy-3-methylhept-6-enal exerts its effects involves interactions with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S,4S)-4-hydroxy-3-methylhept-6-enal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

501015-42-5

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

(3S,4S)-4-hydroxy-3-methylhept-6-enal

InChI

InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h3,6-8,10H,1,4-5H2,2H3/t7-,8-/m0/s1

InChI-Schlüssel

FJOBETYWLMHEFZ-YUMQZZPRSA-N

Isomerische SMILES

C[C@@H](CC=O)[C@H](CC=C)O

Kanonische SMILES

CC(CC=O)C(CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.